Ciwujiatone

Description

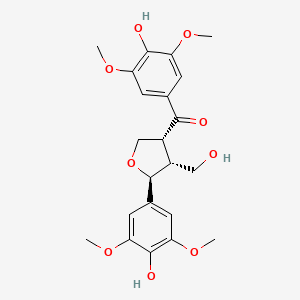

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O9/c1-27-15-5-11(6-16(28-2)20(15)25)19(24)14-10-31-22(13(14)9-23)12-7-17(29-3)21(26)18(8-12)30-4/h5-8,13-14,22-23,25-26H,9-10H2,1-4H3/t13-,14-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCVHDRNDJRUOT-FBJOKTGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@H](CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Ciwujiatone in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujiatone, a term often encompassing the active lignan compounds from Eleutherococcus senticosus (also known as Siberian Ginseng or Ciwujia), has garnered significant attention for its neuroprotective properties. Primarily, "this compound" refers to syringin (also known as eleutheroside B), a principal bioactive constituent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of this compound and its related compound, eleutheroside E, in neuronal cells. The focus is on the intricate signaling pathways and cellular processes modulated by these compounds, offering valuable insights for research and drug development in the context of neurodegenerative diseases.

The neuroprotective effects of this compound are multifaceted, primarily revolving around its potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities.[1] These actions are orchestrated through the modulation of several key intracellular signaling cascades, including the Nrf2/ARE, PI3K/Akt, and MAPK pathways. By influencing these pathways, this compound helps to mitigate neuronal damage, preserve cellular integrity, and support cognitive function in various models of neurological disorders.

Core Mechanisms of Action

The neuroprotective efficacy of this compound in neuronal cells can be attributed to three primary mechanisms: combating oxidative stress, reducing inflammation, and inhibiting apoptosis.

Anti-Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to bolster the antioxidant capacity of neuronal cells through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.[2] This includes enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play critical roles in detoxifying ROS and reducing oxidative damage.[3]

Anti-Inflammatory Effects

Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative disorders. This compound exerts anti-inflammatory effects by suppressing the activation of pro-inflammatory signaling pathways. One of the key targets is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically the JAK2/STAT3 signaling cascade. By inhibiting the phosphorylation of JAK2 and STAT3, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons. This compound protects neurons from apoptosis through multiple mechanisms. It modulates the expression of the Bcl-2 family of proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[5] This helps to stabilize the mitochondrial membrane and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

Furthermore, this compound has been shown to inhibit the activity of caspases, the executive enzymes of apoptosis. Specifically, it can downregulate the expression of caspase-3, caspase-6, and caspase-7.[5] The pro-survival Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also activated by this compound, further contributing to the inhibition of apoptosis and promotion of neuronal survival.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated by its ability to modulate complex intracellular signaling networks. The following diagrams illustrate the key pathways involved.

Caption: this compound activates the Nrf2/ARE pathway.

Caption: this compound inhibits the JAK2/STAT3 pathway.

Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (syringin/eleutheroside B) and eleutheroside E on various parameters in neuronal cells, as reported in preclinical studies.

Table 1: Neuroprotective Effects of Eleutherosides in a Rat Model of Ischemia/Reperfusion

| Compound | Dose (mg/kg) | Hippocampal Cell Viability Preservation (%) | Inhibition of Spatial Memory Loss (%) |

| Eleuthero Extract | 30 | 3.5 | Not Reported |

| (0.486% Eleutheroside E) | 100 | 25.9 | Not Reported |

| 300 | 53.1 | 81.9 |

Data from a study on rats subjected to ischemia/reperfusion.[6]

Table 2: Effect of Eleutheroside E on Apoptotic and Anti-apoptotic Proteins

| Treatment | Relative Protein Level of Caspase-3 | Relative Protein Level of Bax | Relative Protein Level of Bcl-2 |

| Ischemia/Reperfusion (I/R) | Increased | Increased | Decreased |

| I/R + Eleutheroside E | Significantly Decreased vs. I/R | Significantly Decreased vs. I/R | Significantly Increased vs. I/R |

Qualitative representation of data from Western blot analysis in rat hippocampal neurons.[5]

Table 3: Effect of Eleutheroside E on Neurotransmitter Levels in Irradiated Mice

| Neurotransmitter | Control | Radiation Model | Radiation + Eleutheroside E |

| 5-HT | Normal | Decreased | Significantly Increased vs. Model |

| Acetylcholine (ACh) | Normal | Decreased | Significantly Increased vs. Model |

| GABA | Normal | Increased | Significantly Decreased vs. Model |

Data from a study on 60Co-γ ray irradiated mice.[7][8]

Table 4: Effect of Eleutheroside B on Pro-inflammatory Cytokines in a Rat Model of High-Altitude Cerebral Edema (HACE)

| Cytokine | HACE Model | HACE + Eleutheroside B (50 mg/kg) | HACE + Eleutheroside B (100 mg/kg) |

| IL-1β (pg/mg protein) | Increased | Significantly Decreased vs. HACE | Significantly Decreased vs. HACE |

| TNF-α (pg/mg protein) | Increased | Significantly Decreased vs. HACE | Significantly Decreased vs. HACE |

| IL-6 (pg/mg protein) | Increased | Significantly Decreased vs. HACE | Significantly Decreased vs. HACE |

Data from ELISA analysis of brain tissue homogenates.[4]

Experimental Protocols

This section outlines the general methodologies employed in the studies cited, providing a framework for replicating and expanding upon this research.

In Vitro Neuroprotection Assays

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12, N2a) or primary cortical neurons are cultured under standard conditions.

-

Induction of Neuronal Damage: Neurotoxicity is induced using agents such as amyloid-beta (Aβ) peptides, hydrogen peroxide (H₂O₂), or glutamate to model different aspects of neurodegeneration.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (syringin) or eleutheroside E for a specified duration before or during the application of the neurotoxic agent.

-

Cell Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Apoptosis Assays: Apoptosis is assessed by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, or flow cytometry analysis of cells stained with Annexin V and propidium iodide.

-

Western Blotting: Protein expression levels of key signaling molecules (e.g., Nrf2, Keap1, p-Akt, Akt, Bcl-2, Bax, cleaved caspases) are determined by Western blot analysis. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Measurement of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Antioxidant enzyme activity (e.g., SOD, CAT, GPx) can be measured using commercially available kits.

In Vivo Neuroprotection Studies

-

Animal Models: Rodent models relevant to neurodegenerative diseases are used, such as rats with induced cerebral ischemia (e.g., by middle cerebral artery occlusion), transgenic mouse models of Alzheimer's disease (e.g., APP/PS1), or models of acute brain injury.

-

Drug Administration: this compound (syringin) or eleutheroside E is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses and for a specified treatment period.

-

Behavioral Tests: Cognitive function and motor coordination are assessed using a battery of behavioral tests, including the Morris water maze, Y-maze, and open-field test.

-

Histological Analysis: Brain tissues are collected, fixed, and sectioned for histological examination. Techniques such as Nissl staining are used to assess neuronal survival and morphology. Immunohistochemistry and immunofluorescence are employed to detect the expression and localization of specific proteins in the brain.

-

Biochemical Analysis: Brain tissue homogenates are used to measure levels of neurotransmitters (e.g., via HPLC), pro-inflammatory cytokines (e.g., via ELISA), and markers of oxidative stress.

Caption: General experimental workflow for investigating this compound's neuroprotective effects.

Conclusion

This compound, through its primary active components like syringin, demonstrates significant neuroprotective potential by targeting key pathological processes in neuronal cells, including oxidative stress, neuroinflammation, and apoptosis. Its ability to modulate multiple signaling pathways, particularly the Nrf2, PI3K/Akt, and JAK/STAT pathways, underscores its promise as a therapeutic agent for neurodegenerative diseases. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the precise molecular interactions of this compound and its metabolites within these signaling cascades and translating these preclinical findings into clinical applications.

References

- 1. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increases of iASPP-Keap1 interaction mediated by syringin enhance synaptic plasticity and rescue cognitive impairments via stabilizing Nrf2 in Alzheimer's models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. examine.com [examine.com]

- 7. Eleutheroside E supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eleutheroside E supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Ciwujiatone: A Technical Guide for Researchers

An In-depth Examination of a Promising Lignan Glycoside for Drug Development

Introduction

Ciwujiatone, a lignan glycoside predominantly found in Eleutherococcus senticosus (Siberian Ginseng), has emerged as a compound of significant interest within the scientific community. While the name "this compound" is used, the majority of pharmacological research has been conducted on its stereoisomers, principally Eleutheroside E and Acanthoside D (also known as (-)-Syringaresinol diglucoside). This technical guide provides a comprehensive overview of the pharmacological properties of these closely related compounds, with a focus on their neuroprotective, anti-inflammatory, and anti-apoptotic activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Chemical Identity:

-

This compound: (4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone[1]

-

Eleutheroside E: (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[2]

-

Acanthoside D / (-)-Syringaresinol diglucoside: (-)-syringaresinol O,O'-bis(beta-D-glucoside)[3][4]

For the purpose of this guide, the pharmacological data will be presented under the name used in the cited study, with the understanding that these compounds are stereoisomers and their activities are likely closely related.

Pharmacological Properties

Neuroprotective Effects

Eleutheroside E has demonstrated significant neuroprotective properties in various experimental models. It has been shown to enhance learning and memory, and protect neurons from diverse insults.

Key Findings:

-

Improves learning and memory in aged rats by potentially increasing acetylcholine synthesis in hippocampal neurons[5][6].

-

Alleviates cognitive deficits induced by radiation in mice[7].

-

Protects PC-12 cells from MPTP-induced apoptosis, a model for Parkinson's disease, by increasing mitochondrial membrane potential and reducing reactive oxygen species (ROS)[8].

-

Attenuates cerebral ischemia-reperfusion injury by reducing apoptosis of hippocampal neurons[9].

Table 1: Quantitative Data on the Neuroprotective Effects of Eleutheroside E

| Model | Compound | Concentration/Dose | Effect | Reference |

| Quinolinic acid-induced aged rats | Eleutheroside B or E | 50, 100, 200 mg/kg (i.p.) | Dose-dependent reduction in escape latency and errors in Morris water maze. | [6] |

| Radiation-induced cognitive impairment in mice | Eleutheroside E | 50 mg/kg/day (p.o.) for 4 weeks | Improved cognition and spatial memory. | [10] |

| MPTP-induced Parkinson's disease cell model (PC-12 cells) | Eleutheroside E | 100, 300, 500 µmol/L | Increased mitochondrial membrane potential and decreased ROS levels. | [8] |

| Cerebral ischemia-reperfusion in rats | Eleutheroside E | Not specified | Significantly alleviated cerebral I/R injury and reduced apoptosis of hippocampal neurons. | [9] |

Signaling Pathways Implicated in Neuroprotection:

Eleutheroside E exerts its neuroprotective effects through the modulation of several key signaling pathways. One prominent pathway is the PKA/CREB/BDNF signaling cascade .

Anti-inflammatory Activity

Eleutheroside E exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.

Key Findings:

-

Suppresses the gene expression of IL-6, MMP-1, and COX-2 in IL-1β stimulated SW982 cells[9].

-

Reduces serum levels of TNF-α and IL-6 in a mouse model of osteoporosis[11].

-

Inhibits the activation of the NLRP3 inflammasome in a rat model of high-altitude-induced heart injury[12].

Table 2: Quantitative Data on the Anti-inflammatory Effects of Eleutheroside E

| Model | Compound | Concentration/Dose | Effect | Reference |

| IL-1β stimulated SW982 cells | Eleutheroside E | Lower concentrations than Eleutheroside B and isofraxidin | Suppressed gene expression of IL-6, MMP-1, and COX-2. | [9] |

| Ovariectomy-induced osteoporosis in mice | Eleutheroside E | 40 mg/kg | Reduced serum levels of TNF-α and IL-6. | [11] |

| High-altitude-induced heart injury in rats | Eleutheroside E | 50 and 100 mg/kg | Suppressed expressions of NLRP3/caspase-1-related proteins. | [12] |

Signaling Pathways Implicated in Anti-inflammatory Action:

The anti-inflammatory effects of Eleutheroside E are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways .

Anti-apoptotic Effects

Eleutheroside E has been shown to protect cells from apoptosis induced by various stimuli.

Key Findings:

-

Protects H9c2 heart cells from hypoxia-reoxygenation-induced apoptosis[7].

-

Reduces apoptosis in hippocampal neurons in a rat model of cerebral ischemia-reperfusion injury[9].

-

Improves MPTP-induced apoptosis of PC-12 cells[8].

Table 3: Quantitative Data on the Anti-apoptotic Effects of Eleutheroside E

| Model | Compound | Concentration | Effect | Reference |

| Hypoxia-reoxygenation in H9c2 cells | Eleutheroside E | 0-100 µM | Protective effect against apoptosis. | [7] |

| Cerebral ischemia-reperfusion in rats | Eleutheroside E | Not specified | Reduced apoptosis of hippocampal neuron cells. | [9] |

| MPTP-induced apoptosis in PC-12 cells | Eleutheroside E | 100, 300, 500 µmol/L | Decreased apoptosis rate. | [8] |

Signaling Pathway Implicated in Anti-apoptotic Action:

The anti-apoptotic effects of Eleutheroside E are associated with the modulation of the intrinsic apoptosis pathway, involving the regulation of Bcl-2 family proteins and caspases.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. For detailed, step-by-step protocols, readers are encouraged to consult the original publications.

In Vivo Neuroprotection Model (Aged Rats)

-

Animal Model: An aged rat model was induced by injecting quinolinic acid into the hippocampal CA1 region[6].

-

Treatment: Rats were intraperitoneally injected with Eleutheroside B or E at doses of 50, 100, and 200 mg/kg[6].

-

Behavioral Assessment: Learning and memory were evaluated using the Morris water maze test, measuring escape latency and the number of errors in finding the platform[6].

-

Biochemical Analysis: After 4 weeks of administration, hippocampal homogenates were analyzed for cholinesterase activity, acetylcholine content, and choline content[6].

-

Histology: Hippocampal neuron survival and pathological changes were assessed using hematoxylin-eosin staining[6].

In Vitro Anti-inflammatory Assay

-

Cell Line: Human synovial sarcoma cell line SW982 was used[9].

-

Stimulation: Cells were stimulated with Interleukin-1β (IL-1β) to induce an inflammatory response[9].

-

Treatment: Cells were treated with varying concentrations of Eleutheroside E[9].

-

Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (IL-6, MMP-1, COX-2) were quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR)[9].

-

Protein Analysis: Production of inflammatory mediators like Prostaglandin E2 (PGE2) was measured using an enzyme-linked immunosorbent assay (ELISA)[9].

-

Transcription Factor Activity: The binding activities of NF-κB and AP-1 were assessed using methods such as electrophoretic mobility shift assay (EMSA) or reporter gene assays[9].

In Vitro Apoptosis Assay

-

Cell Line: H9c2 rat heart myoblasts were used[7].

-

Induction of Apoptosis: Apoptosis was induced by subjecting the cells to a period of hypoxia followed by reoxygenation[7].

-

Treatment: Cells were treated with Eleutheroside E at concentrations ranging from 0 to 100 µM[7].

-

Assessment of Apoptosis: Apoptosis was quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) via Western blotting[7].

-

Cell Viability: Cell viability was assessed using assays such as the MTT or CCK-8 assay[7].

Conclusion

The available scientific evidence strongly indicates that this compound, primarily studied as its stereoisomer Eleutheroside E, possesses a compelling profile of pharmacological activities. Its neuroprotective, anti-inflammatory, and anti-apoptotic effects are well-documented across a range of in vitro and in vivo models. The modulation of key signaling pathways, including NF-κB, MAPK, and PKA/CREB/BDNF, underscores the multifaceted mechanisms through which it exerts its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this promising natural compound. Future research should focus on elucidating the precise structure-activity relationships among its stereoisomers, conducting pharmacokinetic and toxicological studies, and ultimately, translating these preclinical findings into human clinical trials.

References

- 1. This compound | C22H26O9 | CID 5315944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eleutheroside E | C34H46O18 | CID 71312557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. [PDF] Eleutheroside B or E enhances learning and memory in experimentally aged rats | Semantic Scholar [semanticscholar.org]

- 6. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Eleutheroside E supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decoding the mechanism of Eleutheroside E in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eleutheroside E from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway [pubmed.ncbi.nlm.nih.gov]

The Role of Ciwujia (刺五加) in Traditional Chinese Medicine: A Technical Guide to Its Pharmacological Mechanisms

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Ciwujia, the dried root and rhizome of Eleutherococcus senticosus (syn. Acanthopanax senticosus), has a history of use in Traditional Chinese Medicine (TCM) spanning over two millennia.[1] Revered for its ability to "invigorate Qi, strengthen the spleen, and nourish the kidney," it is traditionally used to combat fatigue, enhance stamina, and fortify the body's resistance to stress.[1][2] In modern pharmacological terms, Ciwujia is classified as an adaptogen, a substance that helps the body maintain homeostasis and adapt to physical and mental stressors.[3] This technical guide provides a comprehensive overview of the traditional applications of Ciwujia, its key bioactive compounds, and the molecular mechanisms through which it exerts its therapeutic effects. We present quantitative data from key studies in a structured format, detail experimental protocols for reproducibility, and visualize the complex signaling pathways modulated by its constituents. This document aims to bridge the ancient wisdom of TCM with modern scientific understanding to support further research and drug development.

Traditional Chinese Medicine (TCM) Foundations

In the framework of TCM, Ciwujia is categorized as a tonic herb for Qi deficiency.[4] Its properties are described as pungent, slightly bitter in taste, and warm in nature, with an affinity for the Spleen, Kidney, and Heart meridians.[4][5]

-

Tonifies Qi and Strengthens the Spleen: In TCM, the Spleen is central to digestion and the transformation of food into Qi (vital energy) and Blood.[4] A deficiency in Spleen Qi manifests as fatigue, loss of appetite, and weakness.[6] Ciwujia's role is to fortify the Spleen, thereby enhancing energy production and alleviating fatigue.[1] This corresponds to its modern classification as an anti-fatigue agent.[3]

-

Warms the Kidneys: The Kidneys in TCM are the foundation of Yin and Yang and store the body's essential energy (Jing). Kidney Yang is the motive force for all physiological processes.[7] A deficiency can lead to symptoms like lower back pain and a feeling of cold.[8] Ciwujia is used to warm and tonify Kidney Yang, supporting foundational energy and resilience.[4]

-

Calms the Shen (Spirit): By nourishing the Heart meridian, Ciwujia is also used to anchor the Mind and calm the Shen.[4] This translates to its use in addressing insomnia and dream-disturbed sleep, which is supported by modern studies showing its regulatory effects on neurotransmitters.[9][10]

Active Compounds and Pharmacology

The primary bioactive constituents of Ciwujia are a group of phenolic compounds known as eleutherosides .[11] Other significant compounds include polysaccharides, isofraxidin (a coumarin), and various lignans and saponins.[5][12] These compounds are responsible for the herb's wide range of pharmacological activities.

Immunomodulatory Effects

Ciwujia is well-documented for its ability to modulate the immune system. A foundational double-blind, placebo-controlled study demonstrated that an ethanolic extract of Eleutherococcus senticosus led to a significant increase in the total number of immunocompetent cells.[1][4] The most pronounced effects were observed on T-lymphocytes, particularly the helper/inducer subset, as well as on cytotoxic and natural killer (NK) cells.[1][4] Polysaccharide fractions have also been shown to enhance the phagocytic activity of macrophages and increase antibody production.[1]

Anti-Fatigue and Adaptogenic Effects

The anti-fatigue properties of Ciwujia are a cornerstone of its traditional use. Studies have shown that its active compounds, particularly eleutherosides, can prolong swimming time in mice, a common model for assessing physical fatigue.[3] The proposed mechanisms include reducing the accumulation of metabolic waste products like blood urea nitrogen (BUN) and lactic acid, while increasing fat utilization for energy.[3]

Neuroprotective Effects

Ciwujia and its isolates exhibit significant neuroprotective properties. Eleutherosides B and E have been shown to improve learning and memory in animal models of aging.[13][14] These effects are thought to be mediated by enhancing cholinergic activity, specifically by increasing acetylcholine synthesis in the hippocampus.[13][14] Furthermore, Ciwujia extracts have demonstrated protective effects against neuronal damage in models of cerebral ischemia.[15]

Quantitative Data from Key Studies

The following tables summarize quantitative findings from representative studies on the immunomodulatory, neuroprotective, and anti-fatigue effects of Ciwujia.

Table 1: Immunomodulatory Effects of E. senticosus Extract in Healthy Volunteers

| Parameter | Treatment Group (E. senticosus Extract) | Placebo Group | Reference |

|---|---|---|---|

| Total T-Lymphocytes (CD3+) | Drastic increase in absolute number | No significant change | [4] |

| Helper/Inducer T-Cells (CD4+) | Pronounced increase | No significant change | [4] |

| Cytotoxic T-Cells (CD8+) | Increase observed | No significant change | [4] |

| Natural Killer (NK) Cells | Increase observed | No significant change | [4] |

Study Design: Double-blind, placebo-controlled trial with 36 healthy volunteers over 4 weeks. Dosage: 10 ml of an ethanolic extract, 3 times daily.

Table 2: Neuroprotective Effects of Eleutherosides B and E on Experimentally Aged Rats

| Parameter | Eleutheroside B/E (100 mg/kg) | Eleutheroside B/E (200 mg/kg) | Model Group (Quinolinic Acid) | Reference |

|---|---|---|---|---|

| Morris Water Maze Escape Latency | Dose-dependently reduced | Dose-dependently reduced | Significantly prolonged | [14] |

| Hippocampal Acetylcholine Content | Dose-dependent increase | Dose-dependent increase | Significantly reduced | [14] |

| Hippocampal Choline Content | Dose-dependent decrease | Dose-dependent decrease | Significantly increased | [14] |

Study Design: Rat model of aging induced by quinolinic acid injection into the hippocampal CA1 region. Intraperitoneal injection of eleutherosides for 4 weeks.

Table 3: Anti-Fatigue Effects of E. senticosus Fractions in Mice

| Parameter | n-Butanol Fraction | Control Group | Reference |

|---|---|---|---|

| Weight-Loaded Swimming Time | Significantly extended | Baseline | [3] |

| Blood Urea Nitrogen (BUN) | Delayed accumulation | Normal accumulation | [3] |

| Triglyceride (TG) Level | Reduced | Normal | [3] |

Study Design: Load-weighted swimming test in ICR mice to assess physical fatigue.

Molecular Mechanisms and Signaling Pathways

Modern research has begun to uncover the molecular pathways through which Ciwujia's compounds exert their effects. Key pathways include those involved in inflammation, cell survival, and stress response.

Anti-Inflammatory Signaling: NF-κB and MAPK Pathways

Ciwujia extracts and their components, such as eleutheroside E, demonstrate potent anti-inflammatory activity by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][16] Ciwujia has been shown to inhibit the activation of NF-κB and suppress the phosphorylation of MAPK family members, including JNK, ERK, and p38.[11] This blockade prevents the transcription of inflammatory genes like inducible nitric oxide synthase (iNOS).[16][17]

Figure 1: Inhibition of the JNK/Akt and NF-κB signaling pathways by Ciwujia.

Cell Survival and Neuroprotection: PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is critical for promoting cell survival and proliferation and is a key target for the neuroprotective effects of Ciwujia.[2][5] Active compounds in Ciwujia can promote the activation of this pathway, which in turn inhibits apoptosis (programmed cell death) and protects neurons from damage.[18] This mechanism is particularly relevant for its potential in mitigating neurodegenerative conditions.[5]

Figure 2: Ciwujia's role in promoting neuronal survival via the PI3K/Akt pathway.

Oxidative Stress and Neuroinflammation: JAK2/STAT3 Pathway

Recent studies have implicated the Janus kinase 2/Signal transducer and activator of transcription 3 (JAK2/STAT3) pathway in the neuroprotective effects of Eleutheroside B.[9] In conditions like high-altitude cerebral edema, this pathway is activated, leading to oxidative stress and neuroinflammation. Eleutheroside B was found to inhibit the JAK2/STAT3 pathway, resulting in a significant reduction of reactive oxygen species (ROS), malondialdehyde (MDA), and pro-inflammatory cytokines (IL-1β, TNF-α, IL-6).[9]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature to facilitate study replication and further investigation.

Preparation of E. senticosus Aqueous Extract

-

Source Material: Dried roots of Eleutherococcus senticosus.

-

Procedure:

-

Crush the dried roots into a fine powder.

-

Incubate 500 mg of the root powder in 10 mL of a buffer solution (e.g., 0.9% NaCl and 10 mmol L−1 sodium phosphate, pH 7.0).

-

Heat the mixture at 80°C for 120 minutes.

-

After incubation, allow the solution to cool to room temperature.

-

Centrifuge the extract at 1,000 x g for 15 minutes.

-

Collect the clear supernatant, which constitutes the aqueous root extract. The concentration can be adjusted based on UV-VIS spectroscopy readings.[19]

-

Murine Model of Physical Fatigue (Weight-Loaded Forced Swimming Test)

-

Subjects: ICR mice.

-

Procedure:

-

Administer the test substance (e.g., E. senticosus extract or fractions) orally to the treatment groups for a specified period (e.g., daily for 1-2 weeks). The control group receives the vehicle (e.g., distilled water).

-

One hour after the final administration, conduct the swimming test.

-

Attach a lead weight (e.g., 5% of the mouse's body weight) to the tail of each mouse.

-

Place the mice individually into a swimming tank (e.g., 60 cm deep, filled with water at 25 ± 1°C).

-

Record the total swimming time from placement until exhaustion. Exhaustion is defined as the inability to rise to the surface to breathe for a period of 10 seconds.

-

Immediately after the test, collect blood samples to measure biochemical parameters such as BUN, lactic acid, and triglycerides.[3][20]

-

References

- 1. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acanthopanax senticosus Promotes Survival of Tilapia Infected With Streptococcus iniae by Regulating the PI3K/AKT and Fatty Acid Metabolism Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Flow-cytometric studies with eleutherococcus senticosus extract as an immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect [frontiersin.org]

- 12. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Eleutheroside B or E enhances learning and memory in experimentally aged rats | Semantic Scholar [semanticscholar.org]

- 14. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academy.miloa.eu [academy.miloa.eu]

- 16. academy.miloa.eu [academy.miloa.eu]

- 17. Eleutherococcus senticosus extract attenuates LPS-induced iNOS expression through the inhibition of Akt and JNK pathways in murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Screening of anti-fatigue active ingredients of Eleutherococcus senticosus via spectrum-effect relationship based on factor analysis and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro anti-inflammatory effects of Ciwujiatone

An In-Depth Technical Guide on the In Vitro Anti-inflammatory Effects of Ciwujianoside C3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Ciwujianoside C3, a compound extracted from the leaves of Acanthopanax henryi (Oliv.) Harms. The document details the inhibitory effects of Ciwujianoside C3 on key inflammatory mediators and elucidates the underlying molecular mechanisms involving the TLR4/NF-κB and MAPK signaling pathways. All quantitative data is presented in structured tables, and experimental protocols for the key assays are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key pathway in the inflammatory response is initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which activates macrophages to produce a variety of pro-inflammatory mediators. These mediators include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these molecules is largely regulated by the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling cascades.

Ciwujianoside C3 has emerged as a promising natural compound with potent anti-inflammatory activities. This guide summarizes the existing in vitro evidence of its effects on murine macrophage cell lines, providing valuable insights for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The anti-inflammatory effects of Ciwujianoside C3 have been quantified in studies using LPS-stimulated RAW 264.7 murine macrophages. The following tables summarize the key findings.

Table 1: Effect of Ciwujianoside C3 on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Mediator | Effect of Ciwujianoside C3 Treatment |

| Nitric Oxide (NO) | Inhibition of production |

| Prostaglandin E2 (PGE2) | Inhibition of production |

| Interleukin-6 (IL-6) | Inhibition of production |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production |

Table 2: Effect of Ciwujianoside C3 on the Expression of Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Cells

| Enzyme | Protein Expression | mRNA Expression |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased | Decreased |

| Cyclooxygenase-2 (COX-2) | Decreased | Decreased |

Table 3: Effect of Ciwujianoside C3 on Signaling Pathways in LPS-Stimulated RAW 264.7 Cells

| Signaling Pathway | Key Proteins | Effect of Ciwujianoside C3 Treatment |

| MAPK Pathway | Extracellular signal-regulated kinases (ERK) | Suppression of phosphorylation |

| c-jun N-terminal kinases (JNK) | Suppression of phosphorylation | |

| NF-κB Pathway | NF-κB/p65 | Suppression of activation |

| Toll-like Receptor 4 (TLR4) Pathway | TLR4 | Inhibition of the signaling pathway |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro anti-inflammatory effects of Ciwujianoside C3.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of Ciwujianoside C3 for 1 hour before being stimulated with 200 ng/ml of lipopolysaccharide (LPS) to induce an inflammatory response.[1]

Cell Viability Assay

-

Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

-

Purpose: To determine if the observed anti-inflammatory effects of Ciwujianoside C3 are due to cytotoxicity.

-

Procedure: RAW 264.7 cells are treated with Ciwujianoside C3 at various concentrations. After a specified incubation period, the MTS reagent is added to the cells. The absorbance is then measured at a specific wavelength to determine the percentage of viable cells. The results indicated that Ciwujianoside C3 exhibited no cytotoxicity at the measured concentrations.[1]

Measurement of Nitric Oxide (NO) Production

-

Assay: Griess assay.[1]

-

Purpose: To quantify the amount of NO produced by LPS-stimulated macrophages.

-

Procedure: The cell culture supernatant is collected after treatment with Ciwujianoside C3 and LPS. The Griess reagent is then added to the supernatant, and the absorbance is measured to determine the nitrite concentration, which is an indicator of NO production.

Measurement of Pro-inflammatory Cytokines

-

Assay: Enzyme-linked immunosorbent assay (ELISA).[1]

-

Purpose: To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Procedure: Specific ELISA kits for each cytokine are used according to the manufacturer's instructions. The absorbance is measured, and the cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis

-

Purpose: To determine the protein expression levels of iNOS, COX-2, and phosphorylated forms of MAPK proteins (ERK and JNK).[1]

-

Procedure:

-

Cells are lysed, and the total protein is extracted.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and RT-Quantitative PCR (RT-qPCR)

-

Purpose: To measure the mRNA expression levels of iNOS and COX-2.[1]

-

Procedure:

-

Total RNA is extracted from the cells.

-

RNA is reverse transcribed into complementary DNA (cDNA).

-

The cDNA is then used as a template for PCR or qPCR with primers specific for the target genes.

-

The PCR products are visualized on an agarose gel, or the amplification is monitored in real-time for qPCR.

-

Immunofluorescence Assay

-

Purpose: To examine the localization of NF-κB/p65 and the interaction of the TLR4 receptor with LPS.[1]

-

Procedure:

-

Cells are grown on coverslips and treated as described above.

-

The cells are then fixed and permeabilized.

-

Cells are incubated with a primary antibody against NF-κB/p65 or TLR4.

-

After washing, a fluorescently labeled secondary antibody is added.

-

The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope.

-

Signaling Pathways and Mechanisms of Action

Ciwujianoside C3 exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

The binding of LPS to Toll-like receptor 4 (TLR4) on the surface of macrophages is a critical initial step in the inflammatory cascade.[2][3] This interaction triggers a downstream signaling pathway that leads to the activation of the transcription factor NF-κB.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[2][4] Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[4] In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[2]

Ciwujianoside C3 has been shown to suppress the activation of NF-κB by inhibiting the TLR4 signaling pathway.[1] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory genes.

Caption: TLR4/NF-κB signaling pathway inhibition by Ciwujianoside C3.

Suppression of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that is activated by LPS in macrophages.[2] This pathway includes several key kinases, such as extracellular signal-regulated kinases (ERK) and c-jun N-terminal kinases (JNK).[1] The phosphorylation and activation of these MAPKs lead to the activation of various transcription factors, which in turn contribute to the expression of pro-inflammatory genes.

Ciwujianoside C3 has been demonstrated to suppress the phosphorylation of ERK and JNK in LPS-stimulated macrophages.[1] By inhibiting the activation of these MAPK pathways, Ciwujianoside C3 further contributes to the reduction of pro-inflammatory mediator production.

Caption: MAPK signaling pathway suppression by Ciwujianoside C3.

Conclusion

The in vitro evidence strongly suggests that Ciwujianoside C3 is a potent anti-inflammatory agent. Its ability to inhibit the production of key pro-inflammatory mediators and enzymes in LPS-stimulated macrophages is attributed to its dual inhibitory effects on the TLR4/NF-κB and MAPK signaling pathways. These findings provide a solid foundation for further investigation into the therapeutic potential of Ciwujianoside C3 for the treatment of inflammatory diseases. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacology of this promising natural compound.

References

- 1. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cynandione A attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

In-depth Technical Guide: The Neuroprotective Potential of Ciwujiatone

To the Valued Research Community,

Following a comprehensive and exhaustive search of scientific literature, it has become evident that specific experimental data on the neuroprotective properties of the isolated compound Ciwujiatone is not currently available in published research. While this compound has been identified as a constituent of Eleutherococcus senticosus (also known as Acanthopanax senticosus or Siberian Ginseng), a plant recognized for its neuroprotective activities, studies have predominantly focused on the effects of the whole plant extract or other major bioactive components like eleutherosides and saponins.

Therefore, this technical guide will focus on the well-documented neuroprotective potential of Acanthopanax senticosus extract (ASE) , the natural source of this compound. The mechanisms and data presented herein for ASE provide a foundational understanding of the potential neuroprotective landscape in which this compound may operate. It is our hope that this guide will serve as a valuable resource and stimulate further research into the specific contributions of this compound to the overall neuroprotective effects of this important medicinal plant.

Executive Summary

Acanthopanax senticosus extract has demonstrated significant promise as a neuroprotective agent in a variety of preclinical studies. Its therapeutic potential stems from a multi-targeted approach, including the mitigation of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways crucial for neuronal survival and function. This guide will provide a detailed overview of the experimental evidence supporting the neuroprotective effects of ASE, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data Summary

The neuroprotective effects of Acanthopanax senticosus extract have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the available literature.

Table 1: In Vitro Neuroprotective Effects of Acanthopanax senticosus Saponins (ASS) in an Alzheimer's Disease Model

| Parameter | Model | Treatment | Concentration | Result | Reference |

| Average Escape Latency | STZ-induced AD rats | ASS | 50 mg/kg | Significantly decreased (p < 0.05) | [1] |

| Target Quadrant Stay Percentage | STZ-induced AD rats | ASS | 50 mg/kg | Significantly increased (p < 0.05) | [1] |

| Platform Crossing Times | STZ-induced AD rats | ASS | 50 mg/kg | Significantly increased (p < 0.05) | [1] |

Table 2: In Vivo Neuroprotective Effects of Acanthopanax senticosus Extract (ASE) in a Parkinson's Disease Model

| Parameter | Model | Treatment | Dosage | Result | Reference |

| Dopamine (DA) Level in Striatum | MPTP-induced PD mice | ASE | 45.5 mg/kg | Significantly higher than model group (p < 0.01) | [2] |

| Caspase-3 Protein Level in Substantia Nigra | MPTP-induced PD mice | ASE | 45.5 mg/kg and 182 mg/kg | Significantly less than model group (p < 0.05) | [2] |

Core Mechanisms of Neuroprotection

The neuroprotective activity of Acanthopanax senticosus extract is attributed to its ability to influence several critical cellular pathways. The primary mechanisms identified are the mitigation of oxidative stress and the inhibition of apoptosis, largely through the modulation of the PI3K/Akt and Nrf2/HO-1 signaling pathways.

Anti-Oxidative Stress Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. ASE has been shown to bolster the endogenous antioxidant response.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. ASE has been demonstrated to inhibit neuronal apoptosis by regulating the expression of key apoptotic and anti-apoptotic proteins.

Signaling Pathways

The neuroprotective effects of Acanthopanax senticosus extract are mediated through the modulation of complex intracellular signaling cascades. The PI3K/Akt and Nrf2/HO-1 pathways are central to its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[3] Activation of this pathway by ASE is believed to be a key mechanism underlying its anti-apoptotic and neuroprotective effects.

Caption: PI3K/Akt Signaling Pathway Activation by ASE.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Lignans, present in ASE, are known to activate this protective pathway.[4]

Caption: Nrf2/HO-1 Pathway Activation by ASE Lignans.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the neuroprotective effects of Acanthopanax senticosus extract.

In Vivo Model of Alzheimer's Disease

-

Animal Model: Streptozotocin (STZ)-induced Alzheimer's disease (AD) rat model.[1]

-

Treatment: Acanthopanax senticosus saponins (ASS) administered at 50 mg/kg for 14 consecutive days.[1]

-

Behavioral Tests:

In Vivo Model of Parkinson's Disease

-

Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson's disease (PD) mouse model.[2]

-

Treatment: Acanthopanax senticosus extract (ASE) administered at low dose (45.5 mg/kg) and high dose (182 mg/kg) for 20 days.[2]

-

Biochemical Analysis:

-

Dopamine (DA) Level Measurement: Striatal DA levels are quantified using appropriate analytical methods (e.g., HPLC).[2]

-

-

Immunohistochemistry/Western Blot:

-

Caspase-3 Expression: Levels of the apoptotic marker Caspase-3 are determined in the substantia nigra.[2]

-

Cell Culture and Viability Assays

-

Cell Lines:

-

Induction of Neurotoxicity:

-

Oxidative Stress: Cells are typically treated with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a desired density.

-

Pre-treat cells with various concentrations of the test compound (e.g., ASE) for a specified duration.

-

Induce neurotoxicity with the chosen agent.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Neuroprotection or neurotoxicity? new insights into the effects of Acanthopanax senticosus harms on nervous system through cerebral metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of extract of Acanthopanax senticosus Harms on dopaminergic neurons in Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary supplementation of Acanthopanax senticosus extract alleviates motor deficits in MPTP-induced Parkinson’s disease mice and its underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of extract of Acanthopanax senticosus harms on SH-SY5Y cells overexpressing wild-type or A53T mutant α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ciwujiatone in Eleutherococcus senticosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujiatone, a notable lignan found in the medicinal plant Eleutherococcus senticosus (Siberian ginseng), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of lignan biosynthesis. While specific enzymatic data for the this compound pathway remains to be fully elucidated, this guide presents a robust hypothetical pathway based on established biochemical principles of the well-characterized general lignan biosynthesis pathway. Detailed experimental protocols for the key enzyme families involved are provided to facilitate further research in this area.

Introduction

Eleutherococcus senticosus, commonly known as Siberian ginseng, is a valued medicinal plant in traditional medicine, producing a diverse array of bioactive secondary metabolites, including lignans, saponins, and polysaccharides. Among these, this compound, a dibenzylbutyrolactone lignan, is of significant interest. Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, and understanding their formation in plants is a key area of research for natural product chemists and drug discovery scientists. This guide will delineate the proposed biosynthetic route to this compound, from its primary metabolic precursors to the final complex structure.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general lignan biosynthetic pathway, which originates from the phenylpropanoid pathway. The proposed pathway can be divided into three main stages:

-

Formation of Monolignols: The synthesis of the basic C6-C3 phenylpropanoid units.

-

Dimerization and Initial Reductions: The coupling of two monolignol units to form the basic lignan scaffold, followed by reductive modifications.

-

Tailoring Steps: Specific enzymatic modifications to form the unique structure of this compound.

Stage 1: Formation of Coniferyl Alcohol

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is converted to the key monolignol precursor, coniferyl alcohol, through a series of enzymatic reactions within the phenylpropanoid pathway.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Further modifications: A series of hydroxylations, methylations, and reductions, involving enzymes such as HCT (hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase), C3H (p-coumarate 3-hydroxylase), CCoAOMT (caffeoyl-CoA O-methyltransferase), CCR (cinnamoyl-CoA reductase), and CAD (cinnamyl alcohol dehydrogenase), convert p-coumaroyl-CoA to coniferyl alcohol.

Stage 2: From Coniferyl Alcohol to Matairesinol

Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure, which is then sequentially reduced.

-

Dirigent Proteins (DIR) and Laccases/Peroxidases: Laccases or peroxidases generate coniferyl alcohol radicals. Dirigent proteins then guide the stereospecific coupling of these radicals to form (+)-pinoresinol.

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol.

-

Secoisolariciresinol Dehydrogenase (SDH): Oxidizes (-)-secoisolariciresinol to (-)-matairesinol, a dibenzylbutyrolactone lignan that is a likely precursor to this compound.

Stage 3: Proposed Tailoring Steps to this compound

The final steps in the biosynthesis of this compound from a precursor like (-)-matairesinol are currently hypothetical and are based on the structural differences between the two molecules. These steps likely involve a series of hydroxylations and methylations catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).

Proposed Pathway Diagram:

Caption: Proposed biosynthetic pathway of this compound in Eleutherococcus senticosus.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics or intermediate concentrations in E. senticosus, are not yet available in the scientific literature. However, data from related lignan pathways in other plant species can provide valuable context for future research. The following table summarizes representative kinetic data for key enzymes in the general phenylpropanoid and lignan biosynthetic pathways.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 270 | 12.8 | (Hahlbrock & Scheel, 1989) |

| C4H | Populus trichocarpa x P. deltoides | Cinnamic acid | 1.8 | 1.5 | (Ro et al., 2001) |

| 4CL | Arabidopsis thaliana | 4-Coumaric acid | 15 | 133 | (Ehlting et al., 1999) |

| PLR | Forsythia x intermedia | (+)-Pinoresinol | 5.2 | 8.3 | (Dinkova-Kostova et al., 1996) |

| SDH | Forsythia x intermedia | (-)-Secoisolariciresinol | 2.5 | 1.2 | (Xia et al., 2001) |

Note: This data is for homologous enzymes from other species and should be considered as a general reference. The actual kinetic parameters for the enzymes in E. senticosus may vary.

Experimental Protocols

The following are detailed, generic protocols for the key enzyme assays and analytical methods relevant to the study of this compound biosynthesis. These protocols can be adapted for specific use with E. senticosus tissues.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: PAL activity is determined by measuring the formation of cinnamic acid from L-phenylalanine spectrophotometrically at 290 nm.

Materials:

-

Plant tissue (e.g., young leaves or roots of E. senticosus)

-

Liquid nitrogen

-

Extraction buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Assay buffer: 100 mM Tris-HCl (pH 8.8)

-

Substrate solution: 50 mM L-phenylalanine in assay buffer

-

Spectrophotometer

Procedure:

-

Grind 1 g of plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in 5 mL of cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

Set up the reaction mixture containing 800 µL of assay buffer, 100 µL of enzyme extract, and 100 µL of substrate solution.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

Measure the absorbance at 290 nm against a blank containing all components except the enzyme extract.

-

Calculate the amount of cinnamic acid formed using a standard curve.

Experimental Workflow:

Caption: Workflow for the Phenylalanine Ammonia-Lyase (PAL) activity assay.

Cinnamate 4-Hydroxylase (C4H) Activity Assay

Principle: C4H is a microsomal enzyme. Its activity is measured by quantifying the conversion of [¹⁴C]-cinnamic acid to [¹⁴C]-p-coumaric acid.

Materials:

-

Plant tissue

-

Microsome isolation buffer: 100 mM potassium phosphate (pH 7.5), 10% (v/v) glycerol, 2 mM DTT

-

Resuspension buffer: 50 mM potassium phosphate (pH 7.5), 10% (v/v) glycerol, 1 mM DTT

-

[¹⁴C]-cinnamic acid

-

NADPH

-

Scintillation counter and cocktail

Procedure:

-

Homogenize plant tissue in cold microsome isolation buffer.

-

Perform differential centrifugation to isolate the microsomal fraction (ultracentrifugation at 100,000 x g).

-

Resuspend the microsomal pellet in resuspension buffer.

-

The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and the microsomal protein extract.

-

Start the reaction by adding [¹⁴C]-cinnamic acid.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding acid and extract the products with ethyl acetate.

-

Separate the substrate and product by TLC or HPLC.

-

Quantify the radioactivity of the p-coumaric acid spot/peak using a scintillation counter.

4-Coumarate:CoA Ligase (4CL) Activity Assay

Principle: 4CL activity is determined by measuring the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A spectrophotometrically at 333 nm.

Materials:

-

Crude enzyme extract (prepared as for PAL assay)

-

Assay buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP

-

Substrate solution: 10 mM p-coumaric acid

-

Coenzyme A solution: 5 mM

Procedure:

-

The reaction mixture contains 850 µL of assay buffer, 50 µL of enzyme extract, and 50 µL of Coenzyme A solution.

-

Start the reaction by adding 50 µL of the p-coumaric acid solution.

-

Monitor the increase in absorbance at 333 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M⁻¹cm⁻¹).

Lignan Extraction and Quantification

Principle: Lignans are extracted from plant material using organic solvents and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile and water gradient)

-

This compound standard (if available) or related lignan standards

Procedure:

-

Extract 1 g of powdered plant material with 20 mL of methanol by sonication for 30 minutes.

-

Filter the extract and repeat the extraction process twice.

-

Combine the extracts and evaporate to dryness under reduced pressure.

-

Redissolve the residue in a known volume of methanol.

-

Filter the solution through a 0.45 µm filter.

-

Inject an aliquot into the HPLC system.

-

Identify and quantify this compound by comparing the retention time and UV spectrum with a standard, or by mass spectrometry for structural confirmation.

Logical Relationship of Experimental Approaches:

Caption: Integrated approach for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Eleutherococcus senticosus is proposed to proceed through the well-established phenylpropanoid and lignan pathways, culminating in a series of yet-to-be-confirmed tailoring reactions. This guide provides a foundational framework for researchers to investigate this pathway in detail. Future research should focus on the identification and functional characterization of the specific enzymes involved in the latter stages of this compound biosynthesis, particularly the candidate cytochrome P450s and O-methyltransferases. Transcriptome and metabolome analyses of E. senticosus will be invaluable in identifying these genes. The successful elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this promising bioactive compound.

A Technical Guide to the Antioxidant Properties of Ciwujiatone in Cell-Free Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to evaluate the antioxidant properties of Ciwujiatone, a lignan of significant interest, within cell-free systems. While specific quantitative data for pure this compound are not extensively documented in publicly available literature, this document outlines the established antioxidant potential of the broader lignan class and details the precise experimental protocols that form the basis of such research.

Lignans, as phenolic compounds, are recognized for their antioxidant capabilities, which involve mechanisms like scavenging free radicals and upregulating antioxidant signals.[1][2] Their therapeutic potential has been investigated across various pathways, establishing their role in mitigating oxidative stress.[3][4] The evaluation of these properties relies on standardized and reproducible cell-free assays.

Quantitative Data Summary

Direct and specific quantitative data (e.g., IC50 values) for this compound in common cell-free antioxidant assays are sparse in the available scientific literature. Research has more broadly focused on the extracts of plants containing this compound or the general antioxidant activities of the lignan family. The table below is presented as a template for how data on this compound would be structured if available.

| Assay Type | Compound Tested | Metric (e.g., IC50, Trolox Equivalents) | Result | Reference |

| DPPH Radical Scavenging | This compound | IC50 (µg/mL) | Data Not Available | - |

| ABTS Radical Scavenging | This compound | IC50 (µg/mL) | Data Not Available | - |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | µmol Fe(II)/g | Data Not Available | - |

IC50: The concentration of an antioxidant required to decrease the initial radical concentration by 50%.

Experimental Protocols and Methodologies

The following sections detail the standard operating procedures for the most common cell-free assays used to quantify antioxidant activity. These are the methodologies that would be applied to assess the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]

Principle: The scavenging reaction between DPPH• (purple) and an antioxidant (AH) reduces DPPH• to DPPH-H (yellow), leading to a decrease in absorbance at approximately 517 nm.[5]

(DPPH•) + (AH) → DPPH-H + (A•)

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol.[5] The absorbance of this working solution should be between 0.6 and 0.7 at 517 nm.[7]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which a series of dilutions are prepared.

-

Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the this compound sample (e.g., 20 µL) to the DPPH working solution (e.g., 200 µL).[8] A control sample is prepared using the solvent instead of the antioxidant solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period, typically 20-30 minutes.[5][9]

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer.[8][10]

-

Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula[9]: % RSA = [ (Abscontrol - Abssample) / Abscontrol ] × 100 The IC50 value is then determined by plotting the % RSA against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[11]

Principle: Antioxidants reduce the pre-formed ABTS•+ radical, causing a decolorization of the solution. The reduction in absorbance is measured at 734 nm.

Detailed Protocol:

-

Reagent Preparation: Generate the ABTS•+ stock solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[12] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or water to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[13]

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the this compound sample to the ABTS•+ working solution and mix thoroughly.[9]

-

Incubation: Allow the reaction to proceed for a short period, typically 6-7 minutes, in the dark.[9][13]

-

Measurement: Read the absorbance at 734 nm.[9]

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using a formula analogous to the DPPH assay[14]: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] × 100 The IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined from the dose-response curve.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the generalized workflow for a spectrophotometric cell-free antioxidant assay like DPPH or ABTS.

Caption: Generalized workflow for cell-free antioxidant assays.

Antioxidant Mechanism

This diagram illustrates the fundamental mechanism of radical scavenging via Hydrogen Atom Transfer (HAT), a primary way phenolic antioxidants like lignans neutralize free radicals.

Caption: Mechanism of radical neutralization by a phenolic antioxidant.

References

- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bioactive Compound, Antioxidant, and Radical Scavenging Activity of Some Plant Aqueous Extracts for Enhancing Shelf Life of Cold-Stored Rabbit Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ojs.openagrar.de [ojs.openagrar.de]

Ciwujiatone for Insomnia Treatment: A Scientific Evidence-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insomnia is a prevalent sleep disorder significantly impacting health and quality of life. Traditional Chinese Medicine, Ciwujia, derived from the plant Acanthopanax senticosus (also known as Eleutherococcus senticosus), has been utilized for its sedative properties. This technical guide provides a comprehensive overview of the scientific evidence supporting the use of Ciwujia tablets (CWT), which contain the active compound Ciwujiatone, for the treatment of insomnia. This document details the preclinical evidence, proposed mechanisms of action involving key neurotransmitter systems, and standardized experimental protocols relevant to the study of CWT and its components. Quantitative data from key studies are presented in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the current research landscape. While direct evidence for isolated this compound is limited, the data presented for the complete extract provides a strong foundation for further investigation into its therapeutic potential.

Introduction